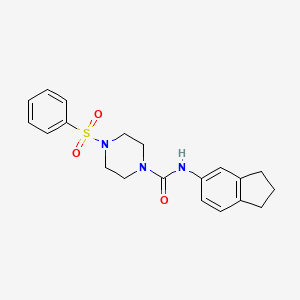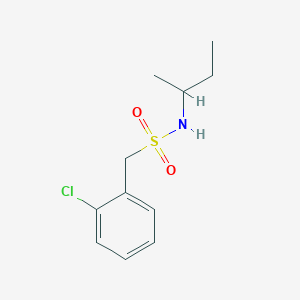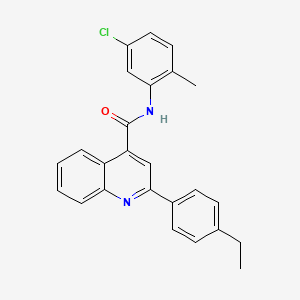
N-(2-ethylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide
Übersicht
Beschreibung
N-(2-ethylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide, also known as LY303511, is a small molecule inhibitor that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the isoxazolecarboxamide family and has been extensively studied for its mechanism of action and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-ethylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide involves the inhibition of PI3K activity. PI3K is a key enzyme involved in the regulation of cell growth, proliferation, and survival. The inhibition of PI3K activity leads to the activation of downstream signaling pathways, resulting in the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of various cancer cell lines. Furthermore, it has been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-ethylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide in lab experiments is its specificity for PI3K inhibition. This compound has been shown to selectively inhibit the activity of PI3K, without affecting other signaling pathways. However, one of the major limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells in vitro.
Zukünftige Richtungen
There are several future directions for the study of N-(2-ethylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide. One potential area of research is the development of more potent and selective PI3K inhibitors. Another area of research is the investigation of the potential therapeutic applications of this compound in various diseases such as diabetes and neurodegenerative disorders. Furthermore, the development of novel drug delivery systems for this compound could potentially overcome its solubility issues and enhance its efficacy.
Wissenschaftliche Forschungsanwendungen
N-(2-ethylphenyl)-5-(2-furyl)-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. This compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell signaling pathways. PI3K is known to be overexpressed in various cancers, and its inhibition has been shown to have anti-tumor effects.
Eigenschaften
IUPAC Name |
N-(2-ethylphenyl)-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-2-11-6-3-4-7-12(11)17-16(19)13-10-15(21-18-13)14-8-5-9-20-14/h3-10H,2H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMXHNYOSYNPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49715762 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B4767600.png)


![4-oxo-4-[(2-{[4-(trifluoromethyl)benzoyl]amino}phenyl)amino]butanoic acid](/img/structure/B4767621.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-ethyl-3-isoxazolecarboxamide](/img/structure/B4767636.png)
![2-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4767649.png)
![2,5-dichloro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4767655.png)
![methyl 2-[(4-propoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4767656.png)
![N-(4-butylphenyl)-N'-[1-(5-chloro-2-thienyl)ethyl]urea](/img/structure/B4767661.png)
![methyl 2-chloro-5-{[4-chloro-3-(4-morpholinylsulfonyl)benzoyl]amino}benzoate](/img/structure/B4767668.png)


